molecular formula C8H6BrNO4 B11720412 4-Bromo-2-methyl-3-nitrobenzoic acid

4-Bromo-2-methyl-3-nitrobenzoic acid

Cat. No.: B11720412
M. Wt: 260.04 g/mol
InChI Key: MXZFUBKSBUDBHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-nitrobenzoic acid is an aromatic compound with a bromine, methyl, and nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, bromination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions typically involve the use of fuming nitric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Fuming nitric acid, sulfuric acid as a catalyst.

    Bromination: Bromine, N-bromosuccinimide (NBS), often in the presence of a radical initiator.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Reduction: 4-Amino-2-methyl-3-nitrobenzoic acid.

    Nucleophilic substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-3-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The nitro group can undergo reduction or substitution, while the bromine atom can be replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

    2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitrobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

4-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the benzoic acid core. This combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and materials science .

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

4-bromo-2-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

MXZFUBKSBUDBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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